2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound is related to pyridopyrimidines, a class of heterocyclic aromatic organic compounds that consist of a pyridine ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
Synthesis of related pyridopyrimidinones involves nucleophilic condensation reactions of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with various nucleophiles, leading to a variety of derivatives with potential biological activities (Abass et al., 2010). These reactions are crucial for the introduction of different substituents into the pyridopyrimidine core, affecting the compound's physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of pyridopyrimidines and their derivatives, including the target compound, is characterized by hydrogen-bonded frameworks and sheet structures, as seen in related compounds. These structural features are essential for the compound's interaction with biological targets (Low et al., 2007).
Chemical Reactions and Properties
Pyridopyrimidine derivatives undergo various chemical reactions, including cyclization and condensation, to form a range of heterocyclic compounds with distinct chemical properties. These reactions are often catalyzed by acids or bases and can lead to novel compounds with unique biological activities (Noguchi et al., 1997).
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-10-9-17-5-7-18(8-6-17)14-12(11-21)15(22)19-4-2-1-3-13(19)16-14/h1-4,11,20H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEROVJQCFXAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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